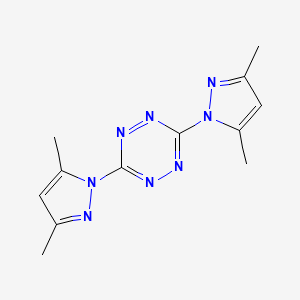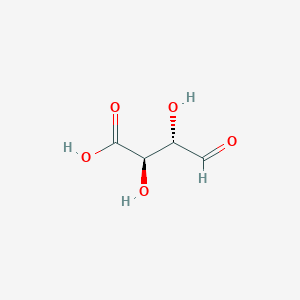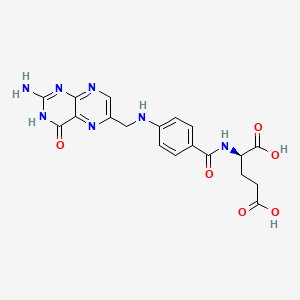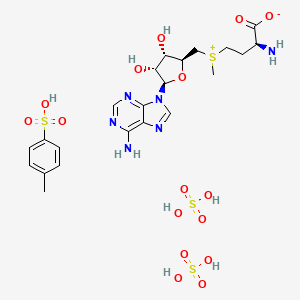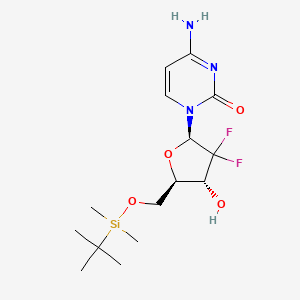
4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Pyrimidinone derivatives are synthesized through various methods. A study by (Glidewell et al., 2003) describes the synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound structurally related to the one . This process involves benzylation and nitrosation reactions.
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by the presence of planar pyrimidine rings and various substituents that influence their chemical behavior. (Craciun et al., 1998) studied the crystal and molecular structure of a similar compound, providing insights into the tautomeric forms and planarity of the pyrimidine ring.
Chemical Reactions and Properties
Pyrimidinone derivatives undergo various chemical reactions, including hydrogen bonding and polymorphism, as demonstrated in studies like those by (Glidewell et al., 2003). These reactions are crucial for understanding the reactivity and potential applications of these compounds.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from studies like (Craciun et al., 1998), which analyze their crystal structure and intermolecular interactions.
Chemical Properties Analysis
Pyrimidinone derivatives exhibit unique chemical properties due to their molecular structure. The presence of amino groups and other substituents significantly influences their chemical behavior, as seen in the works of (Glidewell et al., 2003) and (Craciun et al., 1998).
Scientific Research Applications
Structural and Activity Studies
- The compound is part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor. These compounds have shown potent in vitro activity and have been active as anti-inflammatory agents in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Crystallographic Studies
- The compound is related to a series of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-ones that crystallize in polymorphic forms. These studies provide valuable insights into molecular interactions, hydrogen bonding, and crystal packing, which are crucial for understanding the chemical behavior and potential applications of the compound (Glidewell et al., 2003).
Synthesis and Modification
- The compound is part of a group of nucleoside derivatives, where modifications at the C2' and C5' ribose positions lead to the formation of amine analogues of the nucleosides. These derivatives serve as precursors for bifunctional chelators and have been used to synthesize rhenium tricarbonyl complexes, showcasing their importance in the field of medicinal chemistry and imaging (Wei et al., 2005).
- An efficient synthetic route involving this compound category offers a pathway to 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds. This synthesis is crucial for developing novel nucleoside analogues with potential therapeutic applications (Wang & Gold, 2009).
properties
IUPAC Name |
4-amino-1-[(2R,4R,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F2N3O4Si/c1-14(2,3)25(4,5)23-8-9-11(21)15(16,17)12(24-9)20-7-6-10(18)19-13(20)22/h6-7,9,11-12,21H,8H2,1-5H3,(H2,18,19,22)/t9-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMMUPUHDLZMFG-YUSALJHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F2N3O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid](/img/structure/B1141416.png)
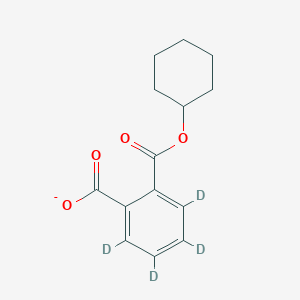
![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)

